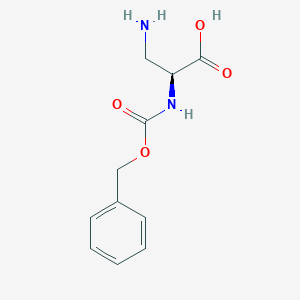

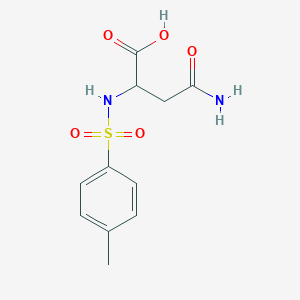

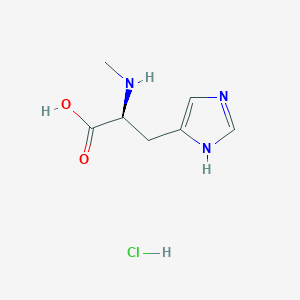

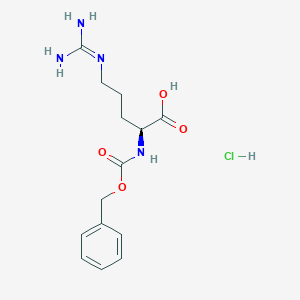

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride

Übersicht

Beschreibung

“(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride” is a chemical compound with the CAS Number 17451-62-6 . It has a molecular weight of 205.64200 . It is an amino acid derivative .

Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, and others might depend on factors like purity and environmental conditions.Wissenschaftliche Forschungsanwendungen

-

Natural Products Synthesis

- Imidazol-4-ones are an important scaffold for a variety of applications, including natural products .

- They have been used in the total synthesis of a range of imidazol-4-one containing natural products .

- The methods of application or experimental procedures involve various preparations published for the synthesis of imidazol-4-ones .

- The outcomes obtained include the successful synthesis of a range of imidazol-4-one containing natural products .

-

Medicinal Chemistry

- Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry .

- They are used in the synthesis of heterocycles for their application as a new class of novel proteasome modulators .

- The methods of application or experimental procedures involve various preparations published for the synthesis of imidazol-4-ones .

- The outcomes obtained include the successful synthesis of heterocycles for their application as a new class of novel proteasome modulators .

-

Agriculture

- Imidazol-4-ones are also used in agriculture .

- The specific applications in agriculture are not detailed in the source .

- The methods of application or experimental procedures involve various preparations published for the synthesis of imidazol-4-ones .

- The outcomes obtained in the field of agriculture are not detailed in the source .

-

Coordination Polymers

- 4-Imidazolecarboxylic acid, an imidazole derivative, has been widely utilized to generate different types of coordination polymers .

- The methods of application or experimental procedures involve the use of 4-imidazolecarboxylic acid to stabilize binuclear hydroxo complexes .

- The outcomes obtained include the successful generation of different types of coordination polymers .

-

Fluorescent Protein Chromophores

- Imidazol-4-ones are used in the synthesis of fluorescent protein chromophores .

- The methods of application or experimental procedures involve various preparations published for the synthesis of imidazol-4-ones .

- The outcomes obtained include the successful synthesis of fluorescent protein chromophores .

-

Transition-Metal Free Conditions

- An efficient procedure for 4,5-dihydro-1H-imidazol-5-one preparation from aryl amidines and ketones under transition-metal free conditions has been described .

- When cyclic ketones were employed, various spiro-fused 4,5-dihydro-1H-imidazol-5-ones were formed in high yields via rearrangement reaction .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCAMJPAJDEDCG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595112 | |

| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride | |

CAS RN |

17451-62-6 | |

| Record name | L-Histidine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17451-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)